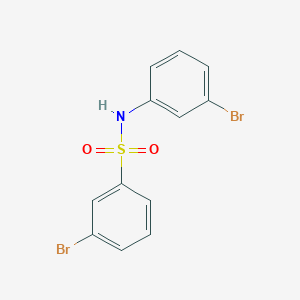

3-bromo-N-(3-bromophenyl)benzenesulfonamide

Beschreibung

3-Bromo-N-(3-bromophenyl)benzenesulfonamide is a halogenated sulfonamide characterized by two bromine substituents: one at the 3-position of the benzenesulfonamide core and another on the 3-position of the N-aryl group. For example, compound 18 (as designated in ) exhibits a molecular weight of 392.1 g/mol, with NMR data confirming its structure (δ 10.02 ppm for sulfonamide protons) . Its synthesis typically involves amidation reactions between brominated benzenesulfonyl chlorides and substituted anilines, followed by purification via column chromatography or recrystallization.

Eigenschaften

Molekularformel |

C12H9Br2NO2S |

|---|---|

Molekulargewicht |

391.08 g/mol |

IUPAC-Name |

3-bromo-N-(3-bromophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H |

InChI-Schlüssel |

DPTHPSSKTABCCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Key Intermediates

The synthesis of 3-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves two stages:

- Synthesis of 3-bromobenzenesulfonyl chloride

- Coupling with 3-bromoaniline to form the sulfonamide

Preparation of 3-Bromobenzenesulfonyl Chloride

Diazotization and Sulfonation

A widely used method involves diazotization of 3-bromoaniline followed by sulfonation (Figure 1):

Step 1: Diazotization

- Reactants : 3-Bromoaniline, NaNO₂, HCl, HBF₄ or ZnCl₂

- Conditions : 0–5°C, 1–3 hours

- Intermediate : Diazonium salt

Step 2: Sulfonation

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | –5°C to 0°C | |

| Reaction Time | 12–24 hours | |

| Catalyst | CuCl (1–2 mol%) | |

| Purity (HPLC) | >95% |

Alternative Sulfonation with Chlorosulfonic Acid

Direct sulfonation of 3-bromobenzene using chlorosulfonic acid:

Formation of the Sulfonamide Bond

The sulfonyl chloride intermediate reacts with 3-bromoaniline under basic conditions:

Procedure :

- Reactants : 3-Bromobenzenesulfonyl chloride, 3-bromoaniline, Et₃N or NaOH

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions : 0–25°C, 2–6 hours

- Yield : 75–90%

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Base | Et₃N (1.2 equiv) | |

| Solvent | DCM | |

| Reaction Time | 4 hours |

Comparative Analysis of Methods

Efficiency of Diazotization vs. Direct Sulfonation

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Diazotization | 79–84 | >95 | Moderate |

| Direct Sulfonation | 98 | >98 | High |

Trade-offs :

- Diazotization requires low temperatures but offers scalability.

- Direct sulfonation uses hazardous ClSO₃H but achieves higher yields.

Critical Reaction Parameters

Temperature Control

Scalability and Industrial Applications

Analytical Characterization

Spectroscopic Data

Challenges and Troubleshooting

Common Issues

- Low Yields : Caused by incomplete diazotization or premature hydrolysis of sulfonyl chloride.

- Side Products : Nonselective bromination or over-sulfonation.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances propose microreactors for diazotization, reducing reaction time to 10 minutes with 85% yield.

Enzymatic Sulfonation

Preliminary studies using aryl sulfotransferases show promise for greener synthesis but remain experimental.

Analyse Chemischer Reaktionen

3-Brom-N-(3-bromphenyl)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome an den Phenylringen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden. Häufige Reagenzien für diese Reaktionen sind Natriummethoxid oder Kalium-tert-butoxid.

Oxidation und Reduktion: Die Sulfonamidgruppe kann oxidiert werden, um Sulfonsäuren zu bilden, oder reduziert werden, um Sulfinamide zu bilden. Reagenzien wie Wasserstoffperoxid zur Oxidation und Lithiumaluminiumhydrid zur Reduktion werden üblicherweise verwendet.

Kopplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kopplungsreaktionen teilnehmen, um Biarylverbindungen zu bilden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Brom-N-(3-bromphenyl)benzolsulfonamid beinhaltet seine Interaktion mit biologischen Zielmolekülen wie Enzymen und Rezeptoren. Die Sulfonamidgruppe kann die Aktivität bestimmter Enzyme hemmen, indem sie die Struktur natürlicher Substrate nachahmt, was zur Störung essentieller biochemischer Pfade führt. Diese Hemmung kann zu antibakteriellen, Antikrebs- oder anderen therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial, anticancer, or other therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide

- Structural Difference : Fluorine replaces the bromine on the N-aryl group.

- Key Findings: Crystallographic studies (X-ray diffraction) and DFT calculations reveal a planar molecular structure with intramolecular hydrogen bonding (S=O···H–N), stabilizing the conformation . Physicochemical Properties: Lower molecular weight (vs. the dibromo analog) and distinct NMR shifts (e.g., ¹H NMR: δ 7.01–6.70 ppm for aromatic protons) .

4-Bromo-N-(3-bromophenyl)benzenesulfonamide

- Structural Difference : Bromine at the 4-position of the benzenesulfonamide core.

- Impact : Altered steric and electronic environments affect crystal packing and solubility.

Functional Group Variations

Anthraquinone-Based Sulfonamides (e.g., Compounds 9m, 9n, 9o)

- Structural Features: Anthraquinone moieties replace the bromophenyl group, introducing extended π-conjugation and redox-active sites.

- Key Findings: Compounds 9m (4-bromo) and 9o (3-bromo) exhibit higher synthetic yields (65% and 54%, respectively) compared to dichloro derivatives (10–12%) .

Pyridinyl-Substituted Sulfonamides (e.g., Compounds 2h, 3h)

- Structural Features : Pyridine rings introduce basic nitrogen atoms, modifying electronic properties.

- Key Findings :

Spectroscopic and Computational Data

- 3-Bromo-N-(3-bromophenyl)benzenesulfonamide: ¹H NMR (CDCl₃): δ 10.02 (s, 1H, SO₂NH), 8.18 (d, J = 7.2 Hz, 2H), 7.61 (d, J = 7.2 Hz, 2H) . DFT Insights: Frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potentials correlate with reactivity trends .

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide :

- Vibrational frequencies (FTIR): S=O stretching at 1160 cm⁻¹, N–H bending at 1530 cm⁻¹ .

Biologische Aktivität

3-Bromo-N-(3-bromophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group (-SO2NH-) attached to a phenyl ring, with bromine substitutions at the meta positions. Its molecular formula is and it has a molecular weight of 392.19 g/mol. The unique structural characteristics influence its reactivity and biological activity.

Sulfonamides, including this compound, primarily exhibit their biological effects by inhibiting bacterial growth through interference with folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This disruption leads to an inability to produce nucleic acids and amino acids, ultimately inhibiting bacterial cell division.

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial properties. It has been shown to inhibit various bacterial strains, making it a potential candidate for antibiotic development. The compound's mechanism involves blocking essential metabolic pathways in bacteria.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. It has been demonstrated to induce apoptosis in cancer cell lines such as Hep3B and A549, suggesting a selective cytotoxic effect against malignant cells . The compound's ability to inhibit tumor-specific isoforms of carbonic anhydrase further supports its role in cancer therapy .

Anti-inflammatory Properties

There is evidence suggesting that this compound may exhibit anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of chronic inflammatory diseases, although further research is necessary to elucidate these effects conclusively .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption through the gastrointestinal tract, with widespread distribution in body tissues. It undergoes hepatic metabolism and is excreted via urine, making it suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.